molecular formula C23H24FN3O3 B1193726 VU6001192

VU6001192

Cat. No.: B1193726
M. Wt: 409.46
InChI Key: MIESVVLHUFOIOH-GASCZTMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VU6001192 is a mGlu2 negative allosteric modulator

Scientific Research Applications

Protein Thermodynamic Destabilization in Genetic Variants Analysis

A study highlighted the use of protein thermodynamic stability analysis in determining the pathogenicity of genetic variants, particularly in the context of hypertrophic cardiomyopathy. This approach integrated bioinformatics evaluation and functional studies, demonstrating the utility in refining pathogenicity assessment in genetic testing (Pricolo et al., 2020).

Advancements in Vacuum-Ultraviolet Photon Detection

Vacuum-ultraviolet (VUV) photon detection technology, critical in space science, high-energy physics, and electronic industry, has seen significant advancements. Research has focused on developing efficient VUV photodetectors with applications ranging from monitoring solar storms to dark matter detection, highlighting the importance of such technologies in various scientific fields (Zheng et al., 2020).

Variants of Uncertain Significance in Genomic Medicine

The interpretation and management of Variants of Uncertain Significance (VUS) in genetic testing, particularly in relation to hereditary cancers, are critical in genomic medicine. Research in this area has been focused on developing models and methods to better understand and classify these variants, which has significant implications in patient management and treatment decisions (Lindor et al., 2013).

Optimization of mGlu2 Negative Allosteric Modulators

In a specific study, the mGlu2 negative allosteric modulator VU6001192 was optimized to create a novel, more potent and selective mGlu2 inhibitor. This development is significant in neuroscience research, potentially aiding in the creation of mGlu2 PET tracers for brain imaging and research purposes (Bollinger et al., 2017).

The Role of CRISPR Technologies in Research

CRISPR-Cas9 technology has revolutionized genome engineering with wide-ranging applications in research and potential therapeutic interventions. Its use in genome editing, transcription control, epigenome modification, and genome-wide screening exemplifies its critical role in advancing biomedical research and potential clinical applications (Barrangou & Doudna, 2016).

Properties

Molecular Formula

C23H24FN3O3

Molecular Weight

409.46

IUPAC Name

6-(((2S,6R)-2,6-dimethylmorpholino)methyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

InChI

InChI=1S/C23H24FN3O3/c1-14-10-26(11-15(2)30-14)12-16-3-8-21-19(9-16)22(28)20(23(25)29)13-27(21)18-6-4-17(24)5-7-18/h3-9,13-15H,10-12H2,1-2H3,(H2,25,29)/t14-,15+

InChI Key

MIESVVLHUFOIOH-GASCZTMLSA-N

SMILES

O=C1C(C(N)=O)=CN(C2=CC=C(F)C=C2)C(C1=C3)=CC=C3CN4C[C@@H](C)O[C@@H](C)C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VU6001192;  VU 6001192;  VU-6001192

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of compound G (10 mg, 0.032 mmol), cis-2,6-dimethylmorpholine (5 μL, 0.039 mmol), and acetic acid (4.6 μL, 0.081 mmol) in dichloromethane (1 mL) were stirred for one hour. To this mixture was added sodium triacetoxyborohydride (10.2 mg, 0.048 mmol). After 16 hours, the reaction was concentrated to dryness. Purification by reverse phase HPLC afforded 5 mg (38%) of the title compound. 1H NMR (400 MHz, DMSO-d6) δ 9.23 (d, J=4.4 Hz, 1H), 8.55 (s, 1H), 8.26 (d, J=1.8 Hz, 1H), 7.77-7.73 (m, 2H), 7.65 (dd, J=8.7, 2 Hz, 1H), 7.59 (d, J=4.4 Hz, 1H), 7.52 (t, J=8.68, 8.76, 2H), 7.03 (d, J=8.68, 1H), 3.57-3.52 (m, 4H), 2.65 (d, J=10.2 Hz, 2H), 1.01 (d, J=6.3 Hz, 6H); ES-MS [M+1]+: 410.3.
Name
compound G
Quantity
10 mg
Type
reactant
Reaction Step One
Name
cis-2,6-dimethylmorpholine
Quantity
5 μL
Type
reactant
Reaction Step One
Quantity
4.6 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
10.2 mg
Type
reactant
Reaction Step Two
Name
title compound
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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